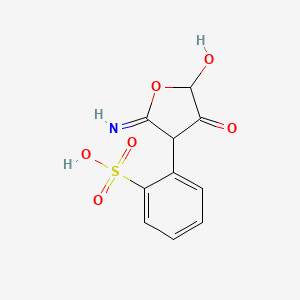
2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid is a chemical compound with the molecular formula C10H9NO6S and a molecular weight of 271.25 g/mol . This compound is known for its unique structure, which includes a tetrahydrofuran ring fused with a benzenesulfonic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a suitable benzenesulfonic acid derivative with a tetrahydrofuran precursor. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as mixing, heating, and purification to achieve the final product. Quality control measures, such as NMR, HPLC, and GC, are employed to ensure the compound meets the required standards .
化学反应分析
Types of Reactions
2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydroxylated compounds.
科学研究应用
2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
相似化合物的比较
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which exhibit various biological activities.
Benzofuran Derivatives: Known for their antimicrobial properties and wide range of biological activities.
Uniqueness
2-(5-Hydroxy-2-imino-4-oxotetrahydrofuran-3-yl)benzenesulfonic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tetrahydrofuran ring with a benzenesulfonic acid moiety sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
生物活性
2-(5-Hydroxy-2-imino-4-oxooxolan-3-yl)benzene-1-sulfonic acid, also known as a derivative of benzenesulfonic acid, has gained attention in recent years for its potential biological activities. This compound is characterized by a unique structure that combines a sulfonic acid group with an oxooxolan moiety, which may contribute to its diverse biological effects. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure reveals the presence of both hydroxyl and imino functional groups, which are crucial for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
- Bacterial Inhibition : It has been shown to inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the strain tested.
Antioxidant Activity
The compound demonstrates notable antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods revealed that:
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 45 ± 5 |
| ABTS | 50 ± 3 |
These results suggest that the compound can effectively neutralize free radicals, potentially reducing oxidative stress in biological systems.
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models. Specifically, it has been observed to lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in doses of 10 mg/kg body weight.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
- Radical Scavenging : Its ability to donate electrons allows it to scavenge free radicals effectively.
- Cytokine Modulation : By modulating the immune response, it reduces inflammation and associated tissue damage.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various sulfonic acid derivatives, including our compound. The study found that:
- The compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
Study on Antioxidant Properties
Another study published in Food Chemistry assessed the antioxidant capacity of several benzenesulfonic acid derivatives. The findings indicated that:
- The compound significantly reduced lipid peroxidation in cellular models, suggesting potential applications in food preservation and health supplements.
属性
CAS 编号 |
65111-45-7 |
|---|---|
分子式 |
C10H9NO6S |
分子量 |
271.25 g/mol |
IUPAC 名称 |
2-(5-hydroxy-2-imino-4-oxooxolan-3-yl)benzenesulfonic acid |
InChI |
InChI=1S/C10H9NO6S/c11-9-7(8(12)10(13)17-9)5-3-1-2-4-6(5)18(14,15)16/h1-4,7,10-11,13H,(H,14,15,16) |
InChI 键 |
OCDLNQCQRGALEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2C(=O)C(OC2=N)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















